3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]
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Overview
Description
3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a chromene and an indole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multi-step organic reactions. One common method includes the condensation of 3,3-dimethyl-1-phenyl-2-propen-1-one with 2-nitrobenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with indole in the presence of an acid catalyst to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups, such as converting the indole moiety to an indole-3-carboxaldehyde.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: 3’,3’-dimethyl-8-amino-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole].
Oxidation: 3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole]-3-carboxaldehyde.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of dyes and pigments due to its chromene moiety, which can exhibit photochromic properties.
Mechanism of Action
The mechanism of action of 3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indole]
- 1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indoline]
- 1’,3’,3’-dimethyl-6-nitrospiro[chromene-2,2’-indole]
Uniqueness
3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is unique due to the presence of both a chromene and an indole moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3',3'-dimethyl-8-nitro-1'-phenylspiro[chromene-2,2'-indole] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-23(2)19-12-6-7-13-20(19)25(18-10-4-3-5-11-18)24(23)16-15-17-9-8-14-21(26(27)28)22(17)29-24/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMZEEBSMVLNLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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